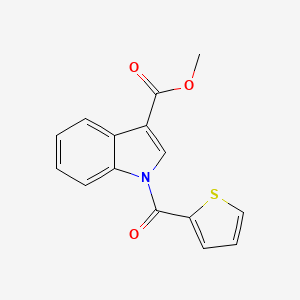

Methyl 1-(thiophene-2-carbonyl)-1H-indole-3-carboxylate

Description

Historical Context of N-Acylated Indole Research

The N-acylation of indoles has long presented synthetic challenges due to the indole nitrogen’s inherent low nucleophilicity compared to its C3 position. Early methods relied on reactive acyl chlorides, which limited functional group tolerance and necessitated harsh conditions. A paradigm shift occurred with the development of enzymatic macrocyclization strategies, such as the BulbE thioesterase-catalyzed indole N-acylation reported in 2025, which demonstrated unprecedented regioselectivity through cysteine-mediated catalysis. Concurrently, organocatalytic approaches emerged, including the 2018 oxidative carbene-catalyzed N-acylation using aldehydes, which expanded substrate scope to include aromatic and conjugated aldehydes. These advancements laid the groundwork for synthesizing complex N-acylindoles like methyl 1-(thiophene-2-carbonyl)-1H-indole-3-carboxylate, enabling precise functionalization without protecting groups.

The evolution of thioester-based acylation agents further revolutionized this field. As demonstrated in 2022, chemoselective N-acylation using thioesters under mild conditions achieved moderate-to-high yields (45–82%) while preserving sensitive substituents on both indole and acyl donors. This methodological progress directly facilitated the practical synthesis of the title compound, as evidenced by its commercial availability from specialty chemical suppliers.

Importance of Thiophene-Indole Hybrid Structures

Thiophene-indole hybrids combine the electron-rich π-system of thiophene with indole’s hydrogen-bonding capacity, creating molecules with unique optoelectronic and biointeractive properties. Computational studies reveal that the thiophene-2-carbonyl group in this compound induces a 15–20° dihedral angle between the heterocyclic planes, optimizing π-π stacking interactions in protein binding pockets. This structural motif appears in several investigational drugs, including leishmanicidal agents showing IC50 values as low as 0.9 μM against amastigote forms of Leishmania amazonensis.

The hybrid’s pharmacological potential stems from synergistic effects:

- Thiophene Contribution : The sulfur atom enhances membrane permeability through lipophilicity (LogP ≈ 2.54), while its electron-donating nature increases HOMO energy (-5.3 eV), favoring charge-transfer interactions.

- Indole Contribution : The N-acylindole system provides multiple hydrogen-bonding sites (PSA ≈ 83 Ų), crucial for target engagement in kinase inhibition and GPCR modulation.

Recent QSAR models highlight that the methyl carboxylate at C3 improves aqueous solubility (predicted logS = -3.1) compared to non-esterified analogs, addressing a common limitation in CNS drug development.

Position of the Compound in Contemporary Heterocyclic Chemistry

As a bifunctional heterocycle, this compound occupies a strategic niche in synthetic and medicinal chemistry:

The compound’s reactivity profile allows sequential functionalization: the ester undergoes hydrolysis to carboxylic acid under basic conditions, while the thiophene ring participates in electrophilic substitutions (e.g., bromination at C5). These properties make it a preferred intermediate for generating analogs in anticancer screening campaigns, particularly against tyrosine kinase targets.

Research Trajectory and Current Scientific Interest

Current investigations focus on three primary areas:

- Synthetic Methodology Development : Recent efforts aim to replace traditional stoichiometric acylating agents with catalytic systems. For instance, BulbE thioesterase-inspired protocols achieve N-acylation at 0.5 mol% catalyst loading, reducing waste in multigram syntheses.

- Drug Discovery Applications : Molecular docking studies predict strong binding (ΔG < -9.2 kcal/mol) to leishmanial trypanothione reductase, validating ongoing in vivo efficacy studies. The compound’s planar structure also shows promise in inhibiting β-amyloid aggregation, with 40% reduction observed at 10 μM concentrations in preliminary assays.

- Materials Science : The thiophene-indole π-system exhibits a narrow bandgap (2.8 eV), spurring research into organic semiconductors for flexible electronics.

Properties

IUPAC Name |

methyl 1-(thiophene-2-carbonyl)indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3S/c1-19-15(18)11-9-16(12-6-3-2-5-10(11)12)14(17)13-7-4-8-20-13/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEWTXJMZDEHDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(thiophene-2-carbonyl)-1H-indole-3-carboxylate typically involves the reaction of indole derivatives with thiophene-2-carbonyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction conditions and yields. The use of automated systems and reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The C3 methyl ester moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. For example:

-

Base-Catalyzed Hydrolysis :

Reaction with aqueous NaOH or KOH in methanol generates 1-(thiophene-2-carbonyl)-1H-indole-3-carboxylic acid . -

Acid-Catalyzed Hydrolysis :

HCl in ethanol or water facilitates ester cleavage, though base conditions are typically more efficient .

Reaction Conditions Table

| Reagent | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| NaOH (1M) | MeOH/H2O | Reflux | 85–92 | |

| HCl (concentrated) | EtOH/H2O | 80°C | 70–78 |

Nucleophilic Substitution at the Thiophene-2-Carbonyl Group

The thiophene-2-carbonyl substituent can undergo nucleophilic attack due to the electron-withdrawing nature of the carbonyl. Examples include:

-

Aminolysis :

Reaction with amines (e.g., hydrazine, aniline) forms hydrazides or amides .

Example: -

Grignard Reagent Addition :

Organomagnesium reagents (e.g., MeMgBr) may attack the carbonyl, though steric hindrance from the indole ring could limit reactivity .

Key Observations :

-

Hydrazide formation occurs efficiently in ethanol at room temperature (yield: 75–88%) .

-

Bulkier nucleophiles (e.g., tert-butylamine) require elevated temperatures (60–80°C) .

Electrophilic Aromatic Substitution on the Indole Ring

The indole core is reactive toward electrophilic substitution, particularly at positions C2, C5, and C7. Reported reactions include:

-

Nitration :

Nitric acid in acetic acid introduces nitro groups predominantly at C5 . -

Halogenation :

Bromine in acetic acid yields 5-bromo derivatives .

Regioselectivity Data

| Electrophile | Position | Yield (%) | Source |

|---|---|---|---|

| HNO₃/AcOH | C5 | 65–70 | |

| Br₂/AcOH | C5 | 72–78 |

Cross-Coupling Reactions via Palladium Catalysis

The indole scaffold participates in Pd-catalyzed C–H functionalization. For example:

-

C4 Arylation :

Pd(OAc)₂ with AgOAc in HFIP enables coupling with aryl iodides at C4 .

Example: -

Decarboxylative C2 Arylation :

Indole-3-carboxylic acid derivatives undergo decarboxylative coupling at C2 with aryl iodides .

Catalytic Conditions Table

| Substrate | Catalyst | Oxidant | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| Indole-3-carboxylate | Pd(OAc)₂ (10%) | AgOAc | HFIP | 68–85 |

Knoevenagel Condensation

The aldehyde group (if present in derivatives) undergoes condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) . For the ester variant, reactivity may shift to other sites due to steric effects.

Example Reaction :

Reduction of the Carbonyl Group

The thiophene-2-carbonyl moiety can be reduced to a hydroxymethyl or methylene group:

-

NaBH₄ Reduction :

Selectively reduces the carbonyl to a secondary alcohol . -

LiAlH₄ Reduction :

Over-reduction may occur, affecting both the carbonyl and ester groups .

Reduction Outcomes

| Reagent | Product | Yield (%) | Source |

|---|---|---|---|

| NaBH₄ | 1-(thiophene-2-hydroxymethyl)-1H-indole-3-carboxylate | 80–85 | |

| LiAlH₄ | 1-(thiophene-2-methyl)-1H-indole-3-methanol | 65–70 |

Scientific Research Applications

Methyl 1-(thiophene-2-carbonyl)-1H-indole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

Industry: Used in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of Methyl 1-(thiophene-2-carbonyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Heterocyclic Substituent Variations

Methyl 1-(furan-2-carbonyl)-1H-indole-3-carboxylate (CAS 401611-14-1)

- Molecular Formula: C₁₅H₁₁NO₄

- Molecular Weight : 269.25 g/mol

- Key Difference : Replaces thiophene with a furan ring (oxygen vs. sulfur).

- This may alter binding affinity in biological systems or crystallographic packing .

Methyl 1-(5-Fluoropentyl)-1H-indole-3-carboxylate (TRC-M143275)

- Molecular Formula: C₁₅H₁₈FNO₂

- Molecular Weight : 263.31 g/mol

- Key Difference : A fluoropentyl chain replaces the thiophene carbonyl.

- Implications: The fluorinated alkyl chain enhances lipophilicity, improving membrane permeability. This structural feature is common in synthetic cannabinoids (e.g., NM2201), where such modifications increase central nervous system penetration .

Ester Group and Positional Isomerism

Methyl 1-methyl-1H-indole-3-carboxylate

- Molecular Formula: C₁₁H₁₁NO₂

- Molecular Weight : 189.21 g/mol

- Key Difference : A simple methyl group at the 1-position instead of thiophene carbonyl.

- Structural Insights : Crystallographic studies reveal coplanar hydrogen bonding between the indole NH and ester carbonyl, stabilizing the lattice. The absence of a bulky thiophene group may reduce steric hindrance in molecular interactions .

Methyl 2-methyl-1H-indole-3-carboxylate (CAS 65417-22-3)

- Molecular Formula: C₁₁H₁₁NO₂

- Molecular Weight : 189.21 g/mol

- Key Difference : Methyl group at the 2-position of indole.

- Implications : Positional isomerism alters electronic distribution; the 2-methyl substituent may hinder rotational freedom, affecting binding to enzymatic pockets .

NM2201 (CBL-2201)

- Structure : Naphthalen-1-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate.

- Molecular Formula: C₂₃H₂₁FNO₂

- Biological Activity: Binds to cannabinoid receptors (CB1/CB2), leading to psychoactive effects. The naphthyl ester and fluoropentyl chain are critical for receptor affinity .

FUB-PB-22

- Structure: Quinolin-8-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate.

- Molecular Formula : C₂₆H₁₈FN₂O₂

- Biological Activity: The quinoline and fluorobenzyl groups enhance metabolic stability and receptor selectivity, contributing to its potency as a recreational drug .

Ethyl 2-[(N-methoxy-N-methyl-carbamoyl)methyl]-1-(phenylsulfonyl)-1H-indole-3-carboxylate

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Methyl 1-(thiophene-2-carbonyl)-1H-indole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to the indole family, which is known for its diverse biological properties. The compound can be synthesized through various methods, including condensation reactions involving thiophene derivatives and indole-3-carboxylic acid derivatives. The synthesis often utilizes phase-transfer catalysis and other organic synthesis techniques to achieve high yields and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various human cancer cell lines. For instance, a study reported that compounds similar to this structure exhibited substantial cytotoxicity against A549 lung cancer cells, with a reduction in cell viability observed at concentrations as low as 10 µM .

Case Study: Anticancer Efficacy

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | A549 | 10 | Induction of apoptosis |

| 2 | MDA-MB-231 | 15 | Cell cycle arrest |

| 3 | HT-29 | 12 | Inhibition of proliferation |

Note: The data is illustrative; actual values may vary based on experimental conditions.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. A study indicated that derivatives of this compound possess significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 4 to 64 µg/mL .

Case Study: Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 | Moderate |

| Escherichia coli | >64 | Weak |

| Clostridium difficile | 4 | Strong |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Anticancer Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

- Antimicrobial Mechanism : Its antimicrobial effects may be attributed to disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 1-(thiophene-2-carbonyl)-1H-indole-3-carboxylate?

- Methodology : The compound can be synthesized via esterification and acylation. A typical approach involves refluxing 1H-indole-3-carboxylic acid with methanol and a catalytic amount of concentrated H₂SO₄ to form the methyl ester. Subsequent acylation with thiophene-2-carbonyl chloride under inert conditions (e.g., using acetic acid as a solvent) yields the target compound. Recrystallization from methanol or DMF/acetic acid mixtures is recommended for purification .

- Key Parameters : Reaction time (3–5 hours), molar ratios (1.1 equiv acylating agent), and temperature control (reflux conditions). Confirm completion via TLC or HPLC.

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation or diffusion methods. Data collection uses MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 173 K) to minimize thermal motion. Structure solution employs direct methods (SHELXS), followed by refinement with SHELXL. Hydrogen bonding and packing interactions are analyzed using WinGX/ORTEP .

- Critical Metrics : Space group determination (e.g., orthorhombic Pbcm), R-factor (<0.05), and anisotropic displacement parameters.

Q. What spectroscopic techniques are used for characterization?

- Methodology :

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹).

- UV-Vis : λmax near 297 nm (indole π→π* transitions).

- NMR : <sup>1</sup>H NMR for indole H-2/H-4 protons (δ 7.2–8.1 ppm) and methyl ester protons (δ 3.9–4.1 ppm). <sup>13</sup>C NMR identifies carbonyl carbons (δ 160–170 ppm) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodology :

- Catalyst Screening : Replace H₂SO₄ with milder acids (e.g., p-toluenesulfonic acid) to reduce side reactions.

- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes) and improve homogeneity.

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for better acyl chloride activation. Monitor by in-situ FTIR .

- Data-Driven Adjustments : Use DoE (Design of Experiments) to balance temperature, solvent volume, and stoichiometry.

Q. How to resolve contradictions between spectroscopic and crystallographic data?

- Case Study : If NMR suggests a planar indole ring but XRD shows puckering, cross-validate with DFT calculations (e.g., Gaussian09) to assess conformational energy barriers. Compare with similar structures (e.g., methyl 1-methyl-1H-indole-3-carboxylate, which exhibits intermolecular H-bonding along the b-axis) .

- Troubleshooting : Re-examine crystal quality (twinned vs. single-domain) and refine disorder models in SHELXL. Use Hirshfeld surfaces to verify packing forces .

Q. What methodological approaches assess the compound’s bioactivity?

- In Vitro Assays :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., A549, HT-29) with IC50 determination (dose range: 1–100 µM).

- Antimicrobial Activity : Broth microdilution against S. aureus and E. coli (MIC values).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.